4-Bromo-3-fluoro-N-hydroxy-benzamidine
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Overview
Description
4-Bromo-3-fluoro-N-hydroxy-benzamidine is a chemical compound characterized by the presence of bromine, fluorine, and hydroxyl groups attached to a benzamidine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-fluoro-N-hydroxy-benzamidine typically involves the bromination and fluorination of benzamidine derivatives. The reaction conditions include the use of brominating agents such as bromine (Br2) and fluorinating agents like Selectfluor. The hydroxyl group can be introduced using hydroxylating agents such as hydrogen peroxide (H2O2) under acidic or basic conditions.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The process involves continuous monitoring and optimization to achieve cost-effective production.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-fluoro-N-hydroxy-benzamidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium iodide (NaI) and various alkyl halides are employed.
Major Products Formed:
Oxidation: 4-Bromo-3-fluoro-N-hydroxy-benzamide
Reduction: 4-Bromo-3-fluoro-N-hydroxy-benzylamine
Substitution: 4-Iodo-3-fluoro-N-hydroxy-benzamidine
Scientific Research Applications
4-Bromo-3-fluoro-N-hydroxy-benzamidine has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Explored for its therapeutic potential in treating diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism by which 4-Bromo-3-fluoro-N-hydroxy-benzamidine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-Bromo-3-fluoro-N-hydroxy-benzamidine is compared with other similar compounds, such as:
4-Bromo-3-fluoro-benzamidine: Lacks the hydroxyl group, resulting in different chemical properties and reactivity.
3-Fluoro-N-hydroxy-benzamidine: Absence of the bromine atom leads to variations in biological activity and chemical behavior.
4-Bromo-N-hydroxy-benzamidine: The fluorine atom is absent, affecting the compound's overall properties and applications.
These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.
Properties
IUPAC Name |
4-bromo-3-fluoro-N'-hydroxybenzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFN2O/c8-5-2-1-4(3-6(5)9)7(10)11-12/h1-3,12H,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQMUWERQTRJLKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=NO)N)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C(=N\O)/N)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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